molecular formula C13H17NO4 B13440147 ethyl (3S)-3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate

ethyl (3S)-3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate

Cat. No.: B13440147
M. Wt: 251.28 g/mol
InChI Key: UPDOMKNNTODYIN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3S)-3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate is a chemical compound that features a unique structure combining an amino acid derivative with a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S)-3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with ethyl acrylate under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the amine to the acrylate. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl (3S)-3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (3S)-3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzodioxin moiety may contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (3S)-3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate is unique due to its specific combination of an amino acid derivative and a benzodioxin moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate

InChI

InChI=1S/C13H17NO4/c1-2-16-13(15)8-10(14)9-3-4-11-12(7-9)18-6-5-17-11/h3-4,7,10H,2,5-6,8,14H2,1H3/t10-/m0/s1

InChI Key

UPDOMKNNTODYIN-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC2=C(C=C1)OCCO2)N

Canonical SMILES

CCOC(=O)CC(C1=CC2=C(C=C1)OCCO2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.